1-(tert-Butoxycarbonyl)-L-histidine
Description
The Critical Function of Amino Acid Protection in Organic Chemistry
In the intricate world of organic synthesis, the ability to selectively modify a specific part of a molecule without affecting other reactive sites is paramount. This is where the concept of "protecting groups" comes into play. Amino acids, the building blocks of proteins, possess at least two reactive functional groups: an amino group and a carboxyl group. libretexts.orglabinsights.nl Many amino acids also have reactive side chains. The presence of these multiple reactive centers can lead to a host of unwanted reactions during a synthetic sequence, such as self-polymerization of the amino acid once it is activated for coupling. labinsights.nlresearchgate.net
To circumvent these challenges, chemists employ protecting groups. These are chemical moieties that are temporarily attached to a functional group to render it inert to the conditions of a particular chemical transformation. labinsights.nlslideshare.net An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and, crucially, easy to remove in high yield without altering the rest of the molecule. slideshare.net The protection of the α-amino functionality of amino acids is a fundamental strategy in peptide chemistry, ensuring the orderly and controlled assembly of amino acid residues into a specific peptide chain. researchgate.net
The benefits of using protecting groups extend beyond preventing unwanted reactions. They can also enhance the solubility of highly polar compounds like amino acids in organic solvents, facilitating their use in a wider range of reaction conditions. labinsights.nl Furthermore, the introduction of certain protecting groups can improve the crystallinity of intermediates, simplifying their purification. labinsights.nl
The Imperative for α-Amino Group Protection in L-Histidine Derivatives
L-histidine presents a unique challenge in peptide synthesis due to its imidazole (B134444) side chain, which is also a reactive nucleophile. The imidazole ring is crucial for the biological activity of many histidine-containing peptides, participating in enzyme catalysis and metal ion coordination. cymitquimica.com Therefore, during peptide synthesis, it is often necessary to protect not only the α-amino group but also the imidazole ring to prevent side reactions.
The primary rationale for protecting the α-amino group of L-histidine is to prevent its reaction during the activation of the carboxyl group for peptide bond formation. Without protection, the free amino group of one histidine molecule could react with the activated carboxyl group of another, leading to the formation of undesired dipeptides or polymers. researchgate.net
Furthermore, the protection of the α-amino group is essential for controlling the sequence of amino acids in a growing peptide chain. In solid-phase peptide synthesis (SPPS), a widely used technique, the N-terminally protected amino acid is coupled to a growing peptide chain attached to a solid support. The protecting group is then removed to allow the next protected amino acid to be added. This iterative process allows for the synthesis of peptides with a precisely defined sequence. nih.govspringernature.com
The tert-Butoxycarbonyl (Boc) Protecting Group: A Cornerstone of Peptide Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the α-amino function of amino acids in peptide synthesis. tcichemicals.comwikipedia.org Its popularity stems from a combination of favorable characteristics. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.aiwikipedia.org
A key advantage of the Boc group is its stability under a broad range of conditions, including basic and nucleophilic environments. cymitquimica.comtcichemicals.com This stability allows for various chemical transformations to be performed on other parts of the molecule without affecting the protected amino group.
Crucially, the Boc group can be readily removed under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with hydrogen chloride (HCl) in methanol (B129727). tcichemicals.comwikipedia.org The mechanism of deprotection involves the formation of a stable tert-butyl cation. wikipedia.org This acid-lability provides an orthogonal protection strategy when used in conjunction with other protecting groups that are stable to acid but labile to other conditions, such as the benzyl (B1604629) (Bn) group for side-chain protection. researchgate.net The Boc/benzyl strategy has been a workhorse in solid-phase peptide synthesis for many years. researchgate.netnih.govspringernature.com
The use of Boc-protected amino acids, including Boc-L-histidine, has been instrumental in the synthesis of numerous biologically active peptides and has significantly contributed to our understanding of protein structure and function. ontosight.ainih.govspringernature.com
Interactive Data Tables
Table 1: Properties of 1-(tert-Butoxycarbonyl)-L-histidine
| Property | Value | Reference |
| CAS Number | 17791-52-5 | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₇N₃O₄ | cymitquimica.comchemicalbook.comsigmaaldrich.com |
| Molecular Weight | 255.27 g/mol | ontosight.aichemicalbook.comsigmaaldrich.com |
| Appearance | White to off-white powder, crystals, and/or chunks | cymitquimica.comchemicalbook.com |
| Melting Point | 195 °C (decomposes) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Optical Activity [α]20/D | +26° (c = 1 in methanol) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Solubility | Sparingly soluble in methanol and DMSO, less soluble in water | cymitquimica.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-5-7(13-6-14)4-8(12)9(15)16/h5-6,8H,4,12H2,1-3H3,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYDBIMZBSHUFH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551713 | |
| Record name | 1-(tert-Butoxycarbonyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46924-53-2 | |
| Record name | 1-(tert-Butoxycarbonyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Tert Butoxycarbonyl L Histidine
Established Synthetic Pathways for Nα-Boc-L-Histidine
The conventional methods for the synthesis of Nα-Boc-L-histidine are well-documented, providing reliable and high-yielding routes to this important compound. These pathways have been refined over time to optimize efficiency and purity.
Reaction of L-Histidine with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
The most common and widely adopted method for the introduction of the Boc protecting group onto the α-amino group of L-histidine is its reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). ontosight.aiwikipedia.org This electrophilic reagent readily reacts with the nucleophilic amino group of L-histidine to form a stable carbamate (B1207046) linkage. wikipedia.org
The reaction involves the acylation of the primary amine of L-histidine by the Boc anhydride. This process can, however, also lead to the protection of the imidazole (B134444) ring nitrogen, resulting in the formation of N(α), N(im)-di-Boc-L-histidine. google.com Subsequent selective deprotection of the imidazole nitrogen is often required to yield the desired Nα-protected product. One method involves treating the di-protected intermediate with a base like triethylamine (B128534) in methanol (B129727). google.com Another approach involves careful control of reaction conditions to favor mono-protection at the α-amino position.
Role of Basic Conditions and pH Control in Boc Protection
The reaction between L-histidine and Boc anhydride is typically carried out in the presence of a base. wikipedia.orgfishersci.co.uk The base plays a crucial role in deprotonating the amino group of L-histidine, thereby increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the Boc anhydride. Common bases employed for this purpose include sodium bicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.co.uk
Precise control of pH is essential for maximizing the yield and selectivity of the reaction. orgsyn.org The imidazole side chain of histidine has a pKa of approximately 6.0, meaning its protonation state is highly sensitive to the pH of the reaction medium. nih.gov Maintaining the pH in a specific range is critical to ensure the α-amino group is sufficiently nucleophilic while minimizing side reactions, such as the protection of the imidazole nitrogen. nih.govpfanstiehl.com The optimal pH for the reaction is often maintained using a buffer system. pfanstiehl.com
Optimization of Solvent Systems for Reaction Efficiency
The choice of solvent system significantly impacts the efficiency and outcome of the Boc protection reaction. fishersci.co.uk The reaction can be performed under both aqueous and anhydrous conditions. organic-chemistry.org A variety of solvents have been reported to be effective, and the selection often depends on the specific base used and the desired work-up procedure.
Commonly used solvent systems include:
Water or aqueous mixtures with organic solvents like tetrahydrofuran (B95107) (THF), dioxane, or acetonitrile (B52724). fishersci.co.ukorgsyn.org
A biphasic mixture of chloroform (B151607) and water with a base like sodium bicarbonate. fishersci.co.uk
Anhydrous solvents such as dimethylformamide (DMF) or methanol. google.comresearchgate.net
The solubility of both the starting L-histidine and the Boc anhydride in the chosen solvent system is a key consideration for ensuring a homogeneous reaction mixture and efficient conversion. cymitquimica.com For instance, a patent describes a method using ethyl acetate (B1210297), where the initially formed di-protected histidine is subsequently converted to the desired mono-protected product. chemicalbook.com
| Parameter | Condition | Purpose/Effect |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Introduces the Boc protecting group. |
| Base | Sodium bicarbonate, NaOH, DMAP, Triethylamine | Deprotonates the amino group, increasing nucleophilicity. |
| pH | Controlled, often near neutral or slightly basic | Maximizes yield and selectivity for α-amino protection. |
| Solvent | Water, THF, Acetonitrile, Dioxane, DMF, Chloroform | Solubilizes reactants and influences reaction rate. |
Advanced Synthetic Approaches for 1-(tert-Butoxycarbonyl)-L-histidine Production
In addition to the well-established batch methods, modern synthetic chemistry has introduced advanced techniques to improve the synthesis of Boc-protected amino acids, including Nα-Boc-L-histidine. These methods focus on enhancing efficiency, safety, and scalability.
Application of Flow Microreactor Systems for Boc Group Introduction
Flow microreactor technology has emerged as a powerful tool in chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for continuous production. nih.govresearchgate.net The application of flow systems to the Boc protection of amines has been demonstrated, providing a promising alternative to traditional batch processes. nih.gov
In a typical flow setup, streams of the amino acid and the Boc anhydride in a suitable solvent are continuously mixed and passed through a heated microchannel. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization and high yields. This methodology has been successfully applied to the synthesis of various N-Boc protected amines and can be adapted for the production of Nα-Boc-L-histidine. researchgate.netnih.gov The continuous nature of flow synthesis also allows for easier scaling by "numbering-up" or running the system for extended periods. researchgate.net
One-Pot Synthesis Techniques for Nα-Boc-1-alkyl-L-histidines
One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single process without isolating intermediates. Research has demonstrated the facile one-step synthesis of Nα-Boc-1-alkyl-L-histidines. researchgate.netresearchgate.net
Industrial Scale Synthesis Considerations
The transition from laboratory-scale synthesis of this compound (Boc-L-His-OH) to industrial production necessitates a focus on process optimization, cost-effectiveness, safety, and product purity. The primary application driving large-scale demand for Boc-L-His-OH is its use as a crucial building block in solid-phase peptide synthesis (SPPS), a technique fundamental to the production of peptide-based therapeutics. For industrial purposes, an ideal synthetic route should be simple, utilize readily available and cost-effective raw materials, ensure high yields and purity, and be environmentally benign.
A prevalent method for synthesizing N-tert-butoxycarbonylamino acids on a large scale involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O). This method is favored for its operational simplicity and safety compared to older methods that used hazardous reagents like tert-butyl azidoformate. orgsyn.org The reaction is typically performed in a suitable solvent system that facilitates both the dissolution of the starting materials and the ease of product isolation. orgsyn.org
A patented method designed for industrial production highlights a process that begins with dissolving L-histidine in an aqueous sodium carbonate solution. google.com Liquid di-tert-butyl dicarbonate is then added dropwise to the solution. This initial step often produces a mixture including the desired Nα-Boc-L-histidine and the doubly protected Nα,Nim-di-Boc-L-histidine. A key aspect of this industrial method is the subsequent selective removal of the Nim-Boc group. The process involves an extraction with an organic solvent like ethyl acetate, followed by heating the solution. google.comchemicalbook.com This thermal treatment selectively cleaves the less stable Nim-Boc group, converting the di-protected intermediate into the target Nα-Boc-L-histidine. google.com This approach is advantageous as it avoids the use of ion-exchange resins for purification, which can be a bottleneck in large-scale operations, and reportedly leads to high purity (up to 99.99%) and yields (up to 85%). google.comchemicalbook.com
Key considerations for industrial scale-up include:
Solvent Choice: The choice of solvent is critical. While Dimethylformamide (DMF) is a common solvent in peptide chemistry, alternatives like acetonitrile (CH₃CN) are often preferred for industrial applications due to easier work-up procedures. researchgate.net The patented method utilizes an ethyl acetate/water biphasic system, which simplifies the removal of unreacted reagents and by-products through phase separation. google.com
Temperature Control: The reaction temperature must be carefully controlled. The initial acylation reaction is often exothermic, and maintaining a specific temperature range is crucial for selectivity and to minimize side reactions. The subsequent deprotection of the Nim-Boc group is achieved by heating the ethyl acetate solution, typically between 50-100°C. google.com
Purification: On an industrial scale, purification methods must be efficient and scalable. The patented method's avoidance of chromatography in favor of extraction, filtration, and crystallization is a significant advantage. google.com The final product is typically isolated by precipitation from a solvent like ethanol, followed by filtration and drying. google.comchemicalbook.com
Purity and Epimerization: For its use in peptide synthesis, the enantiomeric purity of Boc-L-His-OH is paramount. Histidine is particularly susceptible to racemization (epimerization) during chemical manipulations. amazonaws.com Industrial processes must be designed to minimize the formation of the D-isomer, ensuring the final product meets the stringent requirements for pharmaceutical applications. amazonaws.com
The following table summarizes key parameters from a reported industrial-scale synthetic method.
| Parameter | Details | Source(s) |
| Starting Material | L-Histidine | google.com |
| Boc-Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | google.com |
| Solvent System | Sodium Carbonate (aq), Ethyl Acetate, Ethanol | google.com |
| Key Intermediate | Nα-tert-butoxycarbonyl-Nim-tert-butoxycarbonyl-L-histidine | google.com |
| Key Process Step | Thermal cleavage of Nim-Boc group in ethyl acetate at 50-100°C | google.comchemicalbook.com |
| Purification Method | Extraction, Filtration, Crystallization | google.com |
| Reported Yield | 70-85% | google.comchemicalbook.com |
| Reported Purity (HPLC) | >99.9% | google.comchemicalbook.com |
Deprotection Chemistry of the Tert Butoxycarbonyl Group in Histidine Derivatives
Acid-Labile Nature of the Boc Group and its Strategic Removal
The tert-butoxycarbonyl (Boc) protecting group is renowned for its acid-labile nature, a characteristic that is fundamental to its strategic application in multistep synthesis, especially in peptide chemistry. organic-chemistry.orgacsgcipr.org The Boc group is stable to most nucleophiles and bases, which allows for selective deprotection of other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, in an orthogonal protection strategy. organic-chemistry.org
The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate (B1207046) oxygen, followed by the fragmentation of the protonated intermediate. acsgcipr.orgcommonorganicchemistry.com This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. acsgcipr.orgcommonorganicchemistry.com The generation of the gaseous carbon dioxide drives the reaction to completion. commonorganicchemistry.com
The acid sensitivity of the Boc group is a key feature that allows for its removal under relatively mild acidic conditions, which helps in preserving the integrity of other acid-sensitive functionalities within a molecule. acsgcipr.org However, the generation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan, methionine, and cysteine. acsgcipr.orgacsgcipr.org Therefore, the strategic removal of the Boc group often involves the use of scavengers to trap the tert-butyl cation and prevent these unwanted side reactions. acsgcipr.orgresearchgate.net
Common Acidic Deprotection Reagents and Conditions
The cleavage of the Boc group from histidine derivatives is typically achieved using strong acids in organic solvents. researchgate.netfishersci.co.uk The choice of reagent and conditions can be tailored to the specific substrate and the presence of other protecting groups.
Trifluoroacetic Acid (TFA) Protocols for Boc Cleavage
Trifluoroacetic acid (TFA) is a commonly used reagent for the deprotection of Boc-protected amines. fishersci.co.ukcommonorganicchemistry.com It is typically used in a mixture with a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com Common protocols involve treating the Boc-protected compound with a solution of TFA in DCM, with concentrations of TFA ranging from 25% to a 1:1 mixture. commonorganicchemistry.comrsc.org The reaction is usually carried out at room temperature and is often complete within a few hours. fishersci.co.ukcommonorganicchemistry.com For instance, a solution of the starting material in DCM can be treated with an equal volume of TFA for 2 hours. commonorganicchemistry.com In some cases, the reaction is allowed to proceed for longer periods, such as 18 hours, to ensure complete deprotection. commonorganicchemistry.com The volatiles are then typically removed under reduced pressure to yield the deprotected amine as a TFA salt. commonorganicchemistry.comcommonorganicchemistry.com
Table 1: Examples of TFA Deprotection Protocols
| Starting Material (SM) Amount | Solvent (Volume) | TFA (Volume/Concentration) | Reaction Time | Temperature |
| 75 mg | DCM (1 mL) | 1 mL | 2 h | Room Temperature |
| 17.4 g | DCM (120 mL) | 23.0 mL | 18 h | Room Temperature |
| 169 mg | DCM (5 mL) | 1 mL | Not specified | Room Temperature |
| 1.5 g | DCM (15.0 mL) | 3.0 mL | 1 h | 0 °C to Room Temp |
This table is generated based on data from multiple sources. commonorganicchemistry.com
Hydrochloric Acid (HCl) Conditions in Organic Solvents
Anhydrous solutions of hydrogen chloride (HCl) in organic solvents, such as dioxane or methanol (B129727), are also effective for Boc deprotection. researchgate.netcommonorganicchemistry.com A common reagent is a 4M solution of HCl in dioxane. commonorganicchemistry.comacs.org The reaction is typically performed by dissolving the Boc-protected compound in the solvent and adding the HCl solution. commonorganicchemistry.com These reactions are often stirred at room temperature for a duration ranging from a couple of hours to overnight (16 hours). commonorganicchemistry.com For example, a Boc-protected starting material can be dissolved in dioxane and treated with 4M HCl in dioxane for 2 hours at room temperature. commonorganicchemistry.com In another instance, the reaction can be carried out in methanol with the addition of 4M HCl in dioxane. commonorganicchemistry.com
Table 2: Examples of HCl Deprotection Protocols
| Starting Material (SM) Amount | Solvent (Volume) | HCl Reagent (Volume) | Reaction Time | Temperature |
| 80 mg | Dioxane (5 mL) | 4M HCl in dioxane (2 mL) | Not specified | Not specified |
| 89 mg | Not specified | 4N HCl in dioxane (2 mL) | 2 h | Room Temperature |
| 8.14 g | Dioxane (60 mL) | 4M HCl in dioxane | 16 h | Room Temperature |
| 500 mg | Dioxane (10 mL) | 4N HCl in dioxane (3 mL) | Not specified | Room Temperature |
| 1.632 g | Dry MeOH (10 mL) | 4M HCl in dioxane (2.67 mL) | Not specified | Not specified |
This table is generated based on data from multiple sources. commonorganicchemistry.com
Mechanistic Aspects of Boc Deprotection Pathways
The deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions proceeds through a well-established mechanistic pathway. commonorganicchemistry.comcommonorganicchemistry.com The process is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.comcommonorganicchemistry.com This initial step renders the carbamate more susceptible to fragmentation.
Following protonation, the molecule undergoes cleavage to lose a stable tert-butyl cation and form a carbamic acid intermediate. commonorganicchemistry.comcommonorganicchemistry.com The formation of the tert-butyl cation is a key step and a potential source of side reactions if not properly managed. acsgcipr.org
The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.comcommonorganicchemistry.com This evolution of gas helps to drive the reaction to completion. The final step of the mechanism is the protonation of the newly liberated amine by the acidic medium, resulting in the formation of the corresponding ammonium (B1175870) salt, such as a TFA or HCl salt. commonorganicchemistry.comcommonorganicchemistry.com
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. commonorganicchemistry.comcommonorganicchemistry.com
Fragmentation: The protonated intermediate fragments, leading to the formation of a tert-butyl cation and a carbamic acid. commonorganicchemistry.comcommonorganicchemistry.com
Decarboxylation: The unstable carbamic acid loses carbon dioxide. commonorganicchemistry.comcommonorganicchemistry.com
Protonation of Amine: The resulting free amine is protonated in the acidic environment. commonorganicchemistry.comcommonorganicchemistry.com
Studies have shown that the kinetics of HCl-catalyzed Boc deprotection can exhibit a second-order dependence on the HCl concentration. acs.org This suggests a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. acs.org
Strategies for Scavenger Application during Acidic Deprotection
A significant challenge during the acidic deprotection of the Boc group is the generation of the electrophilic tert-butyl cation. acsgcipr.orgacsgcipr.org This cation can react with nucleophilic side chains of certain amino acids, particularly tryptophan, methionine, and cysteine, leading to unwanted alkylation byproducts. acsgcipr.orgacsgcipr.org To mitigate these side reactions, scavengers are commonly added to the deprotection cocktail. acsgcipr.orgresearchgate.net
Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains, effectively "scavenging" or trapping the cation. acsgcipr.orgresearchgate.net Common scavengers include:
Thioanisole: Often used to prevent the alkylation of tryptophan. researchgate.net
1,2-Ethanedithiol (EDT): A thiol-based scavenger. researchgate.net
Triethylsilane (TES) and Triisopropylsilane (B1312306) (TIPS): Silanes are effective carbocation scavengers. researchgate.net
Phenol: Can also be used to trap carbocations. researchgate.net
Water: In some cases, a small percentage of water is included in the cleavage cocktail, which can also act as a scavenger. thermofisher.com
The choice and combination of scavengers depend on the specific amino acid composition of the peptide. researchgate.netthermofisher.com For instance, a common cleavage cocktail for peptides containing sensitive residues is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. researchgate.net It is crucial to use fresh scavengers as their effectiveness can diminish over time. thermofisher.com
Orthogonal Deprotection Strategies in Multistep Syntheses
Orthogonal protection strategies are a cornerstone of modern multistep synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides. thieme-connect.dersc.org This approach involves the use of multiple protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group without affecting the others. thieme-connect.de
The Boc group, being acid-labile, forms an orthogonal pair with base-labile protecting groups such as the Fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org This orthogonality is fundamental in solid-phase peptide synthesis (SPPS). In Fmoc-based SPPS, the Fmoc group is used for temporary protection of the α-amine and is removed by a base like piperidine, while the Boc group is used for the permanent protection of acid-sensitive side chains and is removed at the final cleavage step with a strong acid like TFA. thermofisher.comsigmaaldrich.com
Conversely, in Boc-based SPPS, the Boc group serves as the temporary α-amine protecting group and is removed at each cycle with a mild acid like TFA. nih.govresearchgate.net Side-chain protecting groups in this strategy are chosen to be more acid-stable and are only removed during the final, harsh acidolytic cleavage from the resin, often with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). rsc.orgnih.gov
The concept of orthogonality extends beyond the simple acid/base dichotomy. For instance, the dinitrophenyl (Dnp) group, used for protecting the imidazole (B134444) nitrogen of histidine, is stable to acidic conditions used for Boc removal but can be cleaved by nucleophiles like thiophenol. peptide.com This allows for the selective deprotection of the histidine side chain while the Boc group remains intact. Similarly, other protecting groups removable by hydrogenolysis, photolysis, or fluoride (B91410) ions can be incorporated into a synthetic strategy, providing multiple levels of orthogonality. thieme-connect.dersc.org This allows for complex synthetic manipulations, such as the on-resin cyclization of peptides or the introduction of modifications at specific sites. sigmaaldrich.com
Derivatization and Structural Modification of 1 Tert Butoxycarbonyl L Histidine
Imidazole (B134444) Side-Chain Protection Strategies in Histidine Synthesis
The trityl (Trt) group is a widely used protecting group for the imidazole nitrogen of histidine, especially in conjunction with Nα-Boc protection. peptide.comchempep.com The bulky nature of the Trityl group effectively shields the imidazole ring, thereby preventing side-chain acylation and significantly reducing the risk of racemization during amino acid activation and coupling steps. creative-peptides.comchempep.com
One of the primary advantages of the Trt group is its compatibility with the Boc strategy. Both the Nα-Boc group and the Nτ-Trt group are labile to acidic conditions, typically being removed simultaneously by treatment with trifluoroacetic acid (TFA) during the final deprotection step. chempep.com This compatibility streamlines the synthesis process. The synthesis of Nα-Boc-Nτ-Trt-L-histidine can be achieved by treating L-histidine with a silylating agent to temporarily protect the amino and carboxyl groups, followed by reaction with trityl chloride, and subsequent introduction of the Boc group. google.compatsnap.com
N,N'-Di-tert-butoxycarbonyl-L-histidine, also known as Boc-His(Boc)-OH, is a derivative where a second Boc group protects the imidazole side-chain nitrogen. The synthesis of this compound can be achieved by reacting L-histidine with an excess of di-tert-butyl dicarbonate (B1257347) under basic conditions. nih.gov This process leads to the protection of both the α-amino group and one of the imidazole nitrogens.
The primary application of Boc-His(Boc)-OH is in peptide synthesis where the side-chain Boc group is removed concurrently with the Nα-Boc group. peptide.com This makes it particularly useful for the synthesis of short peptides or for introducing a histidine residue near the N-terminus of a peptide chain. peptide.com The use of Boc-His(Boc)-OH can help to suppress racemization, although its application is somewhat limited by the lability of the imidazole Boc group under conditions where the Nα-Boc group is selectively removed.
Beyond the Trityl and Boc groups, a range of other protecting groups for the histidine imidazole side-chain have been developed to meet specific synthetic requirements. These alternatives offer different stability profiles and deprotection conditions, providing chemists with greater flexibility in designing complex synthetic routes.
Benzyloxymethyl (Bom) group: The Bom group is a valuable protecting group in Boc-based peptide synthesis. peptide.com N(α)-t-Butoxycarbonyl-N(π)-benzyloxymethyl-L-histidine has been synthesized and demonstrated to be effective in both solution-phase and solid-phase peptide synthesis. rsc.org The Bom group is stable to basic conditions and trifluoroacetic acid but can be cleanly removed by hydrogen bromide in trifluoroacetic acid or through catalytic hydrogenolysis. rsc.org A key advantage of the Bom group is its ability to completely prohibit side-chain-induced racemization. rsc.org
Phenacyl (Pac) group: The phenacyl group has also been explored for the protection of the π-nitrogen of the imidazole ring. rsc.org While it is effective in preventing racemization, its application can be associated with certain drawbacks, leading to the development of more satisfactory alternatives like the Bom group. rsc.org
Benzyl (B1604629) (Bzl) group: The benzyl group is another option for imidazole protection, particularly in the Boc strategy. creative-peptides.com It offers stability under various conditions and can be removed by methods such as catalytic hydrogenolysis.
The selection of an appropriate protecting group is a critical decision in the synthesis of histidine-containing peptides, with the choice depending on the desired stability, the other protecting groups present in the molecule, and the final deprotection strategy.
Synthesis of Histidine-Containing Dipeptide and Amino Acid Conjugates
The incorporation of modified histidine residues into peptides can impart unique structural and functional properties. The synthesis of histidine-containing dipeptides and amino acid conjugates is a key strategy for creating peptidomimetics with enhanced stability, specific conformations, or novel biological activities.
Boc-His(Trt)-Aib-OH is a specialized dipeptide derivative that serves as a valuable building block in peptide synthesis. chempep.com It combines an Nα-Boc- and Nτ-Trt-protected L-histidine with α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. The presence of the Aib residue, with its two methyl groups on the α-carbon, introduces significant steric hindrance, which promotes the adoption of helical conformations in peptide chains. chempep.com This conformational constraint can enhance the structural stability of the resulting peptide and protect it from enzymatic degradation in vivo. chempep.com
The synthesis of Boc-His(Trt)-Aib-OH involves the coupling of Boc-His(Trt)-OH with Aib. evitachem.com This dipeptide is particularly useful in solid-phase peptide synthesis (SPPS) for the construction of conformationally constrained bioactive peptides. chempep.com The Trt-protected histidine minimizes racemization during synthesis, ensuring the stereochemical integrity of the peptide, which is crucial for structure-activity relationship studies. chempep.com
Table 1: Properties of Boc-His(Trt)-Aib-OH
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 2061897-68-3 | chempep.combiosynth.comachemblock.com |
| Molecular Formula | C₃₄H₃₈N₄O₅ | chempep.combiosynth.comachemblock.com |
| Molecular Weight | 582.7 g/mol | chempep.combiosynth.comachemblock.com |
| IUPAC Name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid | chempep.comachemblock.com |
| Appearance | Typically a solid | chempep.com |
| Purity | >95% by HPLC | chempep.com |
| Storage | -20°C | chempep.com |
| Solubility | Soluble in DMF and NMP | chempep.com |
The imidazole ring of histidine has two nitrogen atoms, denoted as Nπ (N-1) and Nτ (N-3), both of which are nucleophilic and can undergo alkylation. Achieving regioselective alkylation at one of these nitrogens while the other remains unmodified is a significant synthetic challenge. nih.govresearchgate.net The relative reactivity of the two nitrogens can be influenced by steric and electronic factors, as well as the solvent used for the reaction. nih.govresearchgate.net
In the context of Nα-Boc-L-histidine, direct alkylation often leads to a mixture of Nπ- and Nτ-alkylated isomers, which can be difficult to separate. nih.gov To overcome this, strategies involving the use of protecting groups to block one of the imidazole nitrogens can be employed. For instance, the bulky trityl group typically directs protection to the less sterically hindered Nτ-nitrogen, leaving the Nπ-nitrogen available for subsequent reactions. nih.gov
Recent studies have utilized density functional theory (DFT) calculations to investigate the regioselectivity of histidine imidazole N-alkylation. researchgate.net These studies have shown that the choice of solvent can have a profound impact on the activation barrier for alkylation at the Nπ versus the Nτ position. For example, using a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly lower the activation barrier for alkylation at the Nπ site compared to the Nτ site. researchgate.net Such computational insights are invaluable for developing synthetic protocols that favor the formation of a single, desired regioisomer.
Approaches to Homologated Histidine Derivatives
The synthesis of homologated histidine derivatives, particularly homohistidine, is a significant area of research, driven by the need to explore the effects of modified amino acids on the biological activity of peptide hormones. nih.gov The introduction of a tert-butyloxycarbonyl (Boc) group is a critical step in utilizing these derivatives in peptide synthesis. A convenient and high-yield method for preparing Boc-homohistidine has been developed by modifying the procedure originally described by Flouret et al. nih.gov
One direct approach to modifying the histidine core involves the alkylation of the imidazole ring. N-α-Boc-1-alkyl-L-histidines can be synthesized in a single step from the commercially available N-α-Boc-L-histidine. researchgate.net This reaction is typically carried out using sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at a reduced temperature, followed by the addition of the relevant alkyl halide. researchgate.net This method provides a straightforward route to a variety of substituted histidine derivatives.
These N-α-Boc-1-alkyl-L-histidines serve as precursors for TRH-like peptides. researchgate.net Subsequent coupling reactions with other amino acids or peptide fragments, such as L-Proline amide (L-ProNH2), can be achieved using coupling agents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an auxiliary nucleophile like N-hydroxy-5-norbornene-2,3-dicarboximide (HONB). researchgate.net The final deprotection of the Boc group is typically accomplished using trifluoroacetic acid (TFA) to yield the desired dipeptide. researchgate.net
Table 1: Synthesis of N-α-Boc-1-alkyl-L-histidines
| Starting Material | Reagents | Product |
| N-α-Boc-L-histidine | 1. NaH, anhydrous DMF2. Alkyl halide | N-α-Boc-1-alkyl-L-histidine |
Synthesis of N-Carboxy Anhydrides (NCAs) from Boc-Protected Histidine Derivatives
N-Carboxy Anhydrides (NCAs) are valuable, activated amino acid derivatives used in peptide synthesis. The synthesis of NCAs from Boc-protected amino acids, including Boc-L-histidine, has been explored through various methods to create stable and reactive monomers for polymerization. These are often referred to as urethane-protected NCAs (UNCAs). nih.gov
A key aspect of synthesizing UNCAs is the choice of base for the introduction of the Boc protecting group. Pyridine is an effective base when using di-tert-butyl dicarbonate (Boc anhydride) as the Boc source. nih.gov The resulting Boc-protected NCAs are often crystalline solids that exhibit good stability under routine laboratory conditions and can be stored for extended periods at low temperatures. nih.gov Their stability makes them advantageous for use in both solid-phase and solution-phase peptide synthesis, as they generate only carbon dioxide as a byproduct during coupling reactions. nih.gov
Alternative, milder methods for NCA synthesis have been developed to avoid the use of hazardous reagents like phosgene. One such method involves the reaction of Boc-protected α-amino acids with n-propylphosphonic anhydride (B1165640) (T3P®). nih.gov This approach provides the corresponding NCA derivatives in good yield and purity, with no detectable epimerization. nih.gov
However, not all methods are suitable for histidine. For instance, a photo-on-demand phosgenation reaction using chloroform (B151607) and acetonitrile (B52724) was unsuccessful in converting L-histidine to its NCA. acs.org The basicity of the imidazole side chain was found to interfere with the reaction by binding the in-situ generated HCl. acs.org While traditional NCA synthesis often involves the direct phosgenation of unprotected amino acids, known as the Fuchs-Farthing method, modifications are necessary for amino acids with reactive side chains like histidine. mdpi.com The synthesis of a trityl-protected L-histidine NCA (Trt-His-NCA) has been reported as a successful strategy to achieve controlled polymerization. researchgate.net
Table 2: Methods for NCA Synthesis from Boc-Amino Acids
| Method | Reagents | Key Features |
| Urethane (B1682113) Protection | Boc anhydride, Pyridine | Forms stable, isolable UNCAs. nih.gov |
| Phosgene-Free Synthesis | n-Propylphosphonic anhydride (T3P®) | Good yield and purity, no detectable epimerization. nih.gov |
Applications of 1 Tert Butoxycarbonyl L Histidine in Peptide Synthesis Methodologies
Central Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and Boc-L-histidine is a key player in this methodology. sigmaaldrich.comdu.ac.in SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. du.ac.in
The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established approach in SPPS. peptide.com In this method, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based. peptide.com The Boc group is cleaved at each cycle of amino acid addition using a moderately strong acid, such as trifluoroacetic acid (TFA). du.ac.inpeptide.com 1-(tert-Butoxycarbonyl)-L-histidine is inherently compatible with this strategy. sigmaaldrich.comnih.gov The use of Boc protection can be particularly advantageous for the synthesis of hydrophobic peptides and those containing ester or thioester moieties. nih.govspringernature.com In situ neutralization protocols, where the neutralization of the TFA salt formed after Boc deprotection is performed concurrently with the next coupling step, have been developed to enhance the efficiency of Boc-SPPS. peptide.comnih.gov
However, the imidazole (B134444) side chain of histidine requires its own protection to prevent side reactions. In the context of Boc-SPPS, several protecting groups for the histidine side chain are employed, including the tosyl (Tos) and dinitrophenyl (Dnp) groups. peptide.com Another strategy involves the use of a second Boc group to protect the imidazole nitrogen, forming Nα,Nτ-di-Boc-L-histidine. This derivative is particularly useful for introducing a histidine residue near the N-terminus of a peptide, as the side-chain Boc group is removed simultaneously with the Nα-Boc group during the standard deprotection step. peptide.compeptide.com
The imidazole ring of the histidine side chain is nucleophilic and can lead to several undesirable side reactions during peptide synthesis if left unprotected. peptide.comacs.org One of the most significant challenges is racemization, where the L-histidine residue can lose its stereochemical integrity and convert to a mixture of L- and D-isomers. cem.com Histidine is particularly susceptible to this due to the proximity of the imidazole's lone pair of electrons to the α-carbon. cem.com Protection of the imidazole nitrogen helps to mitigate this issue. peptide.com
Another potential side reaction is the acylation of the imidazole ring by the activated carboxylic acid of the incoming amino acid. While this can sometimes be reversed in a subsequent coupling step, it can interfere with the efficiency of the synthesis. peptide.com In syntheses of peptides containing an Asp-His sequence, the formation of a succinimide (B58015) byproduct at the aspartic acid residue has been observed, particularly during capping procedures. nih.gov The use of appropriate side-chain protection on the histidine residue, such as the trityl (Trt) group, can help to minimize these unwanted reactions. peptide.comacs.org
The choice of solid support, or resin, is a critical parameter in SPPS. This compound and its derivatives can be effectively used with a variety of resins. The classic Merrifield resin is a common choice for Boc-based SPPS. chempep.com For the synthesis of peptide amides, resins such as benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins are employed. chempep.com
Trityl-based resins, such as 2-chlorotrityl chloride resin, offer distinct advantages, especially when dealing with sensitive amino acids like histidine. The bulky nature of the trityl linker provides steric hindrance that can suppress side reactions like diketopiperazine formation, which is particularly prevalent when proline is one of the first two amino acids in the peptide sequence. peptide.com Furthermore, the attachment of the first amino acid to 2-chlorotrityl chloride resin does not require activation of the amino acid's carboxyl group, which completely avoids racemization at this step. This makes trityl chloride resin a highly suitable support for the incorporation of histidine residues, minimizing the risk of epimerization. du.ac.in The use of Nα-Boc-N(im)-trityl-L-histidine (Boc-His(Trt)-OH) is a common strategy in this context. nih.govsigmaaldrich.com
Utility in Solution-Phase Peptide Synthesis Techniques
While solid-phase synthesis is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later joined together. This compound is also a key reagent in this approach. cymitquimica.comsigmaaldrich.com In solution-phase synthesis, the reactions are carried out in a homogenous medium, and the products are isolated and purified after each step. rsc.org The principles of protecting groups are the same as in SPPS, with the Boc group serving as a temporary shield for the α-amino group. rsc.orgnih.gov The synthesis of dipeptides using Boc-protected amino acid ionic liquids has also been explored. rsc.org
Design of Biologically Active Peptides and Peptidomimetics
The unique properties of the histidine residue make it a crucial component in many biologically active peptides. nih.gov The incorporation of histidine, and by extension the use of Boc-L-histidine in their synthesis, can significantly influence the stability and bioactivity of the resulting peptides. nih.gov
Histidine-rich peptides have demonstrated a range of biological activities. nih.gov For instance, they are widely used in drug delivery systems as endosomal escape agents. By becoming protonated in the acidic environment of the endosome, they can disrupt the endosomal membrane and release their therapeutic cargo into the cytoplasm. nih.gov This can lead to a dramatic enhancement of transgene expression in non-viral gene therapy. nih.gov The ability of the imidazole ring to chelate metal ions is another important feature. nih.gov This property is exploited in protein purification through histidine tagging (His-tag), where a sequence of histidine residues is engineered into a protein to facilitate its separation via immobilized metal affinity chromatography. nih.gov The incorporation of histidine can thus be a deliberate design choice to imbue a synthetic peptide with specific functionalities, enhancing its stability and biological utility.
Incorporation of Conformationally Constrained Histidine Residues
The synthesis of peptides containing histidine presents unique challenges due to the imidazole side chain, which can lead to racemization and other side reactions. nih.gov The use of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group of L-histidine, creating this compound (Boc-L-histidine), is a key strategy to mitigate these issues during peptide synthesis. pubcompare.aicymitquimica.comnih.gov This protection allows for the controlled and sequential addition of amino acids to a growing peptide chain. nih.gov
However, beyond simple incorporation, the synthesis of peptides with conformationally constrained histidine residues is a significant area of research. These modified residues are crucial for developing peptidomimetics with enhanced structural stability and biological activity. While extensive research has focused on other aromatic amino acids, the modification of histidine has been less explored due to the synthetic complexities introduced by its imidazole ring. nih.gov
Strategies to create conformationally constrained histidines often involve modifications to the amino acid backbone or side chain. For example, the synthesis of α-methyl histidine introduces a methyl group at the α-carbon, restricting the conformational freedom of the resulting peptide. nih.gov Another approach involves the creation of α,β-dehydro-histidine, which introduces a double bond into the backbone. nih.gov These modifications, while synthetically demanding, are essential for probing the structure-activity relationships of peptides and for designing novel therapeutic agents. The use of Boc-L-histidine as a starting material is often a critical first step in the multi-step syntheses required to produce these constrained analogues.
Strategic Use in Drug Discovery Building Blocks (Excluding Clinical Applications)
The versatility of Boc-L-histidine extends beyond standard peptide synthesis into the realm of drug discovery, where it serves as a crucial building block for creating diverse molecular libraries and complex biomolecules. ontosight.ai Its protected nature ensures that the reactive amino group does not interfere with the desired chemical transformations, allowing for precise molecular construction. cymitquimica.com
Exploration of Peptide Chemical Space via DNA-Encoded Libraries
DNA-Encoded Libraries (DELs) have emerged as a powerful technology for the discovery of small-molecule ligands for protein targets. youtube.com This technology involves the synthesis of vast libraries of chemical compounds, each attached to a unique DNA tag that encodes its chemical structure. youtube.com Boc-L-histidine, along with other protected amino acids, is a fundamental component in the construction of these libraries, particularly for peptide and peptidomimetic-based DELs. nih.gov
The process often involves a split-and-pool synthesis strategy where, in each cycle, the library is divided, and a different building block (like Boc-L-histidine) is coupled to each portion. nih.gov After coupling, a unique DNA sequence is ligated to the growing molecule, effectively "barcoding" the chemical modification. This iterative process allows for the generation of libraries containing billions of unique compounds. nih.gov The use of Boc-protected amino acids is compatible with the chemical conditions required for both peptide coupling and DNA ligation. nih.gov
More recently, the concept of peptide-encoded libraries (PELs) has been introduced as an alternative to DELs. In PELs, short, abiotic peptide sequences serve as the encoding element instead of DNA. This approach offers greater compatibility with a wider range of chemical reactions, including those that might degrade DNA. Boc-L-histidine and other protected amino acids are integral to the synthesis of both the small molecule portion and the encoding peptide tag in PELs.
| Library Technology | Encoding Moiety | Key Advantages | Role of Boc-L-histidine |
| DNA-Encoded Libraries (DELs) | DNA | Massive library size, amenable to PCR-based amplification and sequencing. youtube.com | Building block for peptide synthesis on the DNA-tagged scaffold. nih.gov |
| Peptide-Encoded Libraries (PELs) | Abiotic Peptides | Broader chemical reaction compatibility, direct sequencing by mass spectrometry. | Component of both the synthesized small molecule and the encoding peptide tag. |
Creation of Enzyme Mimics and Stabilized Biologics
The unique properties of the histidine side chain, particularly its role in catalysis and metal ion coordination, make it a critical component in the design of artificial enzymes and the stabilization of therapeutic biologics. cymitquimica.com The incorporation of histidine and its analogues into synthetic scaffolds allows for the creation of molecules that can mimic the active sites of natural enzymes.
Site-directed mutagenesis studies on natural enzymes have highlighted the importance of specific histidine residues for enzymatic activity. nih.gov For instance, in serotonin (B10506) N-acetyltransferase, mutating certain histidine residues to alanine (B10760859) resulted in a significant loss of enzymatic function, demonstrating their critical role in the catalytic process. nih.gov This knowledge informs the design of enzyme mimics, where strategically placed histidine residues within a synthetic peptide or scaffold can replicate the catalytic activity of a natural enzyme. The synthesis of such complex structures relies on the precise and controlled incorporation of histidine, often facilitated by the use of Boc-L-histidine to prevent unwanted side reactions.
Analytical and Characterization Methodologies for 1 Tert Butoxycarbonyl L Histidine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural verification and purity assessment of 1-(tert-Butoxycarbonyl)-L-histidine. chemicalbook.com Both ¹H NMR and ¹³C NMR are utilized to obtain a comprehensive understanding of the molecule's carbon-hydrogen framework. chemicalbook.comchemicalbook.com
¹H NMR provides detailed information on the chemical environment of protons. In a typical spectrum of Boc-L-histidine, distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the imidazole (B134444) ring, and the amino acid backbone are observed. chemicalbook.comresearchgate.net The integration of these signals offers quantitative data on the number of protons in each environment, further validating the structure. The absence of unexpected signals is a strong indicator of the compound's purity. cheminfo.org
¹³C NMR spectroscopy complements the proton data by detailing the carbon skeleton. chemicalbook.comresearchgate.net Characteristic chemical shifts are observed for the carbonyl carbons of the Boc group and the carboxylic acid, as well as for the carbons within the imidazole ring and the aliphatic side chain. oregonstate.edu The combination of ¹H and ¹³C NMR data provides an unambiguous confirmation of the this compound structure. mdpi.com
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound Data is illustrative and can vary based on solvent and experimental conditions.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole C-H | 7.5 - 8.5 | 115 - 140 |
| Imidazole C-H | 6.8 - 7.2 | 115 - 140 |
| α-CH | 4.2 - 4.6 | 50 - 60 |
| β-CH₂ | 2.9 - 3.3 | 25 - 35 |
| Boc (CH₃)₃ | 1.3 - 1.5 | 28 - 29 |
| Boc C=O | - | 155 - 157 |
| Carboxyl C=O | - | 170 - 175 |
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates the protonated molecular ion [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of this ion, which helps to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. nih.govnih.gov In this technique, the parent ion is fragmented, and the resulting pattern of fragment ions provides valuable information about the molecule's connectivity. Characteristic fragmentation patterns for Boc-protected amino acids often involve the loss of the Boc group or parts of the amino acid side chain. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. chemicalbook.comresearchgate.net
Key absorption bands in the IR spectrum of Boc-L-histidine confirm its structure. These include a strong absorption from the carbonyl (C=O) stretching of the urethane (B1682113) in the Boc group, typically seen around 1700 cm⁻¹. The spectrum also shows characteristic absorptions for the carboxylic acid O-H stretch, N-H stretching and bending vibrations, and the vibrations associated with the imidazole ring. nih.govresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound Data is illustrative and can vary based on the sample preparation method (e.g., KBr disc, nujol mull).
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |
| N-H | Stretch | 3100-3300 |
| C-H (aliphatic/aromatic) | Stretch | 2850-3100 |
| Urethane C=O | Stretch | ~1700 |
| Carboxylic Acid C=O | Stretch | ~1650 |
| Imidazole Ring | Skeletal Vibrations | 1400-1600 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a critical method for evaluating the purity of this compound. avantorsciences.comtcichemicals.com Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) gradient and an additive like formic acid, is commonly employed to separate the main compound from any impurities. helixchrom.com The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. avantorsciences.com
To determine the enantiomeric excess, chiral HPLC is necessary. jk-sci.comsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of Boc-histidine, allowing for their separation and quantification. nih.govwindows.nethplc.eu This is vital for applications in peptide synthesis where stereochemical purity is paramount.
Column Chromatography for Purification Strategies
Column chromatography is a fundamental technique for the preparative purification of this compound following its synthesis. sigmaaldrich.com This method separates compounds based on their differential adsorption to a stationary phase. Silica gel is a frequently used stationary phase for the purification of polar organic molecules like Boc-histidine.
The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate the desired product from less polar and more polar impurities. The collected fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure compound.
Stereochemical Purity Determination and Control
The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis to ensure the desired biological activity and three-dimensional structure of the final peptide. For histidine-containing peptides, controlling the stereochemistry at the α-carbon of the histidine residue is a significant challenge. This section details the analytical methodologies used to determine the stereochemical purity of this compound and its derivatives, and discusses strategies to mitigate racemization during peptide synthesis.
Optical Activity Measurements ([α]D)
A fundamental method for assessing the stereochemical purity of a chiral compound is the measurement of its optical activity. This is determined by measuring the angle of rotation of plane-polarized light as it passes through a solution of the compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions of temperature, solvent, concentration, and wavelength (typically the D-line of a sodium lamp, 589 nm).
For this compound (Boc-L-His-OH), the specific rotation is a key quality control parameter to confirm the enantiomeric identity and purity. A positive value indicates the L-enantiomer, while a negative value signifies the D-enantiomer. The magnitude of the rotation is proportional to the enantiomeric excess (ee) of the sample.
| Compound | Specific Rotation ([α]D) | Conditions |
| This compound | +26° | c = 1 in methanol (B129727), at 20°C sigmaaldrich.com |
| N(alpha)-Boc-L-histidine | +27.0 ± 0.1° | c = 1 in methanol |
| N(alpha)-Boc-D-histidine | -26.0 ± 1.0° | c = 1 in methanol |
Table 1: Reported specific rotation values for Boc-histidine enantiomers. The sign of the rotation clearly distinguishes between the L- and D-isomers.
Enantiomeric Excess (ee) Determination by Chiral Electrospray Ionization Mass Spectrometry (ESI-MS/MS)
While optical rotation provides a bulk assessment of stereochemical purity, more sensitive and quantitative methods are often required. Chiral Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has emerged as a powerful technique for the accurate determination of enantiomeric excess (ee) of amino acids and their derivatives. nih.gov
This method often involves the formation of diastereomeric complexes by introducing a chiral selector into the solution containing the analyte. These diastereomeric complexes, having different physicochemical properties, can be distinguished by mass spectrometry. The relative intensities of the signals corresponding to the diastereomeric complexes can then be used to quantify the enantiomeric ratio.
One approach involves the formation of protonated trimers in the gas phase by ESI, consisting of the amino acid analyte and a chiral selector. The collision-induced dissociation (CID) of these trimeric ions leads to the formation of dimeric product ions. The ratio of the intensities of the product and precursor ions is dependent on the stereochemistry of the amino acid, allowing for the calculation of the ee. nih.gov For instance, the ee of a histidine sample has been determined with high precision using this method, with errors as low as 0.2-0.4% ee. nih.gov
| Analytical Method | Chiral Selector/Strategy | Key Findings | Reference |
| ESI-MS/MS | L- or D-N-tert-butoxycarbonylphenylalanine | Formation of protonated trimers; ee determined from dissociation efficiency. Error of 0.2% ee for histidine. | nih.gov |
| ESI-MS/MS | L- or D-N-tert-butoxycarbonylproline | Similar principle of forming and dissociating protonated trimers. | nih.gov |
| ESI-MS/MS | L- or D-N-tert-butoxycarbonyl-O-benzylserine | Effective for determining ee of various amino acids. | nih.gov |
| IM-MS | Trinuclear copper complexes with L-histidine as a chiral selector | Histidine provided the best enantioselectivity for hydrophobic amino acids. | |
| ESI-MS | Isotope-labeled chiral Cu(II) complexes | Simultaneous determination of ee for multiple free amino acids. | nih.govrsc.org |
Table 2: Examples of chiral ESI-MS/MS methods for determining the enantiomeric excess of amino acids, including histidine. These methods offer high sensitivity and accuracy.
Mitigation Strategies for Racemization During Histidine-Containing Peptide Synthesis
Histidine is one of the amino acids most prone to racemization during peptide synthesis, particularly during the activation step of the carboxyl group for coupling. nih.govhighfine.com The racemization mechanism is believed to be facilitated by the imidazole ring of the histidine side chain, where the π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid. nih.gov This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-enantiomers. amazonaws.com
Several strategies have been developed to suppress this side reaction, primarily focusing on the protection of the imidazole nitrogen and the optimization of coupling conditions.
Imidazole Side-Chain Protection: The most effective way to reduce racemization is to protect the imidazole ring, particularly the π-nitrogen. Various protecting groups have been investigated for this purpose in both Boc and Fmoc-based solid-phase peptide synthesis (SPPS).
Benzyloxymethyl (Bom): The Bom group, attached to the τ-nitrogen, is highly effective at suppressing racemization. peptide.com However, its use can be complicated by the release of formaldehyde (B43269) during cleavage. bachem.com A study on the synthesis of a Luteinizing Hormone-Releasing Hormone (LHRH) analog using Boc-His(BOM)-OH found that the small amount of D-histidine detected (1%) was due to racemization during the synthesis of the protected amino acid itself, with practically no racemization occurring during the peptide synthesis. nih.gov
Trityl (Trt): The bulky Trt group, typically attached to the τ-nitrogen, helps to suppress N-acylation on the ring but is less effective in preventing racemization. amazonaws.com
tert-Butoxycarbonyl (Boc): Using a Boc group for side-chain protection in Fmoc-SPPS has been shown to significantly reduce epimerization compared to the Trt group, especially at elevated temperatures. amazonaws.com For example, in the synthesis of Liraglutide, using Fmoc-His(Boc)-OH at 50°C resulted in only 0.18% of the D-isomer, compared to 6.8% with Fmoc-His(Trt)-OH under the same conditions. amazonaws.com
4-methoxybenzyloxymethyl (MBom): This group, when attached to the Nπ-position, has been shown to prevent racemization during the incorporation of the histidine residue in Fmoc chemistry. researchgate.net
Coupling Reagents and Conditions: The choice of coupling reagents and reaction conditions also plays a crucial role in controlling histidine racemization.
Coupling Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming activated esters that are less prone to enolization. highfine.compeptide.com
Temperature: Lowering the coupling temperature can limit the extent of racemization. For example, in microwave-assisted SPPS, reducing the temperature from 80°C to 50°C was found to decrease the racemization of histidine and cysteine. researchgate.net
Base: The basicity and steric hindrance of the organic base used can influence racemization. highfine.com
| Strategy | Approach | Effectiveness and Remarks | References |
| Side-Chain Protection | Boc-His(Bom)-OH | Very effective in suppressing racemization during coupling. peptide.com | peptide.combachem.comnih.gov |
| Fmoc-His(Boc)-OH | Significantly reduces racemization compared to Fmoc-His(Trt)-OH, especially at higher temperatures. amazonaws.com | amazonaws.com | |
| Fmoc-His(Trt)-OH | Commonly used but offers only minor suppression of racemization. amazonaws.com | nih.govamazonaws.com | |
| Fmoc-His(MBom)-OH | Nπ-protection effectively prevents racemization. researchgate.net | researchgate.net | |
| Coupling Conditions | Use of Additives | HOBt, HOAt, and Oxyma are used to form less racemization-prone active esters. peptide.com | highfine.compeptide.com |
| Temperature Control | Lowering the coupling temperature minimizes racemization. researchgate.net | researchgate.net | |
| Choice of Base | The basicity and steric hindrance of the base can impact the level of racemization. highfine.com | highfine.com |
Table 3: Summary of key strategies to mitigate the racemization of histidine during peptide synthesis.
Advanced Research Perspectives and Future Directions in Histidine Chemistry
Innovations in Histidine Protection and Deprotection Chemistry for Enhanced Efficiency
Historically, the tert-butoxycarbonyl (Boc) group has been a mainstay for protecting the α-amino group of histidine, while various groups like benzyloxymethyl (Bom), tosyl (Tos), and dinitrophenyl (Dnp) have been employed for side-chain protection in the Boc/benzyl (B1604629) (Bn) strategy. peptide.com In the now more prevalent fluorenylmethyloxycarbonyl (Fmoc) strategy, trityl (Trt) and its derivatives are common choices for imidazole (B134444) protection. peptide.comcreative-peptides.com However, these conventional methods can suffer from drawbacks, including harsh deprotection conditions (e.g., hazardous hydrogen fluoride (B91410) in Boc synthesis) or the generation of side products that complicate purification. rsc.orgnih.gov
Recent innovations are focused on overcoming these limitations. A significant advancement is the development of "minimal-protection" strategies. Researchers have demonstrated that by using specific coupling agents, such as Oxyma Pure combined with tert-butyl ethyl carbodiimide (B86325) (TBEC), it is possible to perform solid-phase peptide synthesis (SPPS) with unprotected histidine side chains. rsc.orgresearchgate.net This approach enhances the atom economy of the synthesis and reduces impurities generated during the final cleavage step, leading to a more sustainable and efficient process. rsc.org
Furthermore, the quest for synthesizing more complex, non-linear, or modified peptides has driven the development of multi-dimensional orthogonal protection schemes. nih.govacs.org These strategies involve protecting groups that can be removed under distinct, non-interfering conditions. Beyond the standard two-dimensional Fmoc/tBu approach, triorthogonal and even four-dimensional schemes are being explored. acs.orgbiosynth.com These advanced methods allow for site-specific modifications, such as cyclization or the attachment of labels, while the peptide is still anchored to the solid support, offering unprecedented control over the final molecular architecture. peptide.com
| Protecting Group Strategy | Target Group | Common Protecting Groups | Deprotection Conditions | Key Advantages/Innovations |
| Boc/Bn Strategy | α-Amino (Boc), Imidazole Side-Chain (various) | Boc, Bom, Dnp, Tos | Acidolysis (TFA, HF) | Well-established for certain applications, especially for hydrophobic peptides. |
| Fmoc/tBu Strategy | α-Amino (Fmoc), Imidazole Side-Chain (Trt) | Fmoc, Trt, Mtt | Base (Piperidine), Mild Acidolysis (TFA) | Milder conditions than Boc/Bn; currently the most common SPPS method. |
| Minimal-Protection SPPS | α-Amino | Fmoc | Base (Piperidine) | Eliminates the need for imidazole side-chain protection, improving atom economy and reducing impurities. rsc.orgresearchgate.net |
| Multi-dimensional Orthogonal Schemes | α-Amino, Side-Chain, Linker | Fmoc/tBu/Alloc/ivDde etc. | Highly specific and non-interfering conditions (e.g., base, acid, palladium catalysis, hydrazine) | Enables synthesis of complex, branched, or cyclized peptides with high precision. acs.org |
Development of Novel Histidine-Containing Peptidic Scaffolds with Tuned Properties
The unique characteristics of the histidine residue are being harnessed to design novel peptidic scaffolds with precisely tuned properties for a range of biomedical and biotechnological applications. By strategically modifying the histidine residue itself or its placement within a peptide sequence, researchers can control the scaffold's structure, charge, lipophilicity, and function. peptide.comnih.gov
One major area of development is in antimicrobial peptides (AMPs). Researchers have found that creating synthetic histidine-rich peptidomimetics and varying the lipophilicity at the C-terminus or at the imidazole ring can produce compounds with potent antifungal activity. rsc.org For instance, attaching a bulky adamantan-1-yl group has been shown to significantly inhibit the growth of pathogenic fungi like Cryptococcus neoformans. rsc.org
Histidine's pH-responsive nature is a key feature in the design of "smart" drug and gene delivery systems. Histidine-rich peptides, such as the LAH4 family, can form amphipathic helical structures that interact with cell membranes. peptide.comnih.gov At the neutral pH of the bloodstream, these peptides can be relatively stable, but upon entering the acidic environment of an endosome, the imidazole rings become protonated. This change in charge can trigger a conformational change, leading to the disruption of the endosomal membrane and the efficient release of the therapeutic cargo (like DNA or siRNA) into the cell's cytoplasm. nih.gov The transfection efficiency of these carriers can be finely tuned by adjusting the peptide's helix length and the specific positioning of the histidine residues. nih.gov
More recent explorations have ventured into creating novel biomaterials using histidine-containing peptides. For example, researchers have developed enantiomeric peptide coacervates using histidine-rich peptide repeats composed entirely of D-amino acids. These coacervates, which are dense, liquid-like droplets formed through liquid-liquid phase separation, can encapsulate therapeutic cargo and have been shown to enhance antigen delivery and presentation to T cells, demonstrating their potential as advanced vaccine delivery vehicles with tunable physicochemical properties. researchgate.net
| Scaffold Type | Design Principle | Tuned Property | Resulting Application |
| Antifungal Peptidomimetics | Modification of His side chain with lipophilic groups (e.g., adamantan-1-yl). rsc.org | Increased lipophilicity and membrane interaction. | Potent antimicrobial agents against pathogenic fungi. rsc.org |
| LAH4-type Delivery Peptides | Strategic placement of His residues in an amphipathic helix. peptide.comnih.gov | pH-responsive charge and conformation. | Endosomal escape for efficient intracellular delivery of nucleic acids. nih.gov |
| Antioxidant Peptides | Designed based on fragments from natural proteins (e.g., soybean). biosynth.com | Singlet oxygen quenching ability. | Protection against lipid peroxidation. biosynth.com |
| Enantiomeric Coacervates | Self-assembly of D-amino acid based, His-rich peptide repeats. researchgate.net | Controlled phase separation kinetics and cargo encapsulation. | Enhanced and prolonged antigen presentation for vaccine delivery. researchgate.net |
Expanding Applications of Modified Histidine in Catalysis and Advanced Materials
The functional versatility of the histidine imidazole ring makes it a prime candidate for incorporation into advanced catalysts and functional materials. nih.gov Researchers are moving beyond simply including histidine in a sequence and are now using chemically modified histidine to create sophisticated systems with tailored reactivity and physical properties.
In the field of catalysis, modified histidine is central to the development of biomimetic catalysts that replicate the function of natural enzymes. acs.org A recent study demonstrated the creation of a supramolecular nanoassembly using Fmoc-modified histidine and copper ions. By altering the methylation pattern on the histidine ring (specifically at the δ- or ε-nitrogen), researchers could tailor the tautomeric preference of the imidazole. This tuning resulted in a dramatic difference in catalytic activity, with one isomer exhibiting a 15-fold increase in oxidative activity and a 50-fold increase in hydrolytic activity compared to the other. acs.org This work highlights how subtle modifications to the histidine scaffold can create highly specific and efficient dual-function enzyme mimics.
The development of "smart" polymers is another exciting frontier. Scientists have created temperature- and pH-responsive materials by functionalizing poly(N-isopropylacrylamide) with histidine. rsc.orgrsc.org This was achieved through a facile synthesis that avoids the need for protecting groups. The resulting polymers exhibit a sharp lower critical solution temperature (LCST), a property that can be modulated by the histidine content, making them promising for applications in controlled drug release and tissue engineering. rsc.org
Inspired by nature, researchers are also using histidine to create self-healing materials. The byssal threads of mussels owe their remarkable toughness and self-healing ability to sacrificial cross-links formed by histidine-metal ion coordination bonds. nih.gov By incorporating histidine moieties into synthetic polymer networks, scientists have developed hydrogels and other materials that can autonomously repair damage. These materials leverage the dynamic and reversible nature of the imidazole-metal bond to reform cross-links after they have been broken, restoring the material's mechanical properties. nih.gov
Furthermore, modified histidine is being integrated into hypercrosslinked hierarchical porous ionic polymers. These advanced materials are designed for environmental applications, such as the capture and subsequent catalytic conversion of carbon dioxide (CO2). The incorporation of histidine provides a high density of nucleophilic sites and hydrogen bond donors, which contribute to a high CO2 capture capacity and excellent catalytic activity for converting CO2 into useful chemicals like cyclic carbonates. researchgate.net
Q & A
Q. How can researchers optimize the synthesis of 1-(tert-Butoxycarbonyl)-L-histidine using Boc protection strategies?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. Key parameters include:
- Solvent selection : Use tetrahydrofuran (THF) or dioxane to enhance solubility of Boc₂O .
- pH control : Maintain pH 8–9 using sodium bicarbonate or 4-dimethylaminopyridine (DMAP) as a catalyst to avoid premature deprotection .
- Temperature : Reactions typically proceed at 0–4°C for 1–2 hours, followed by room temperature stirring for 12–24 hours .
- Workup : Extract unreacted reagents with ethyl acetate and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) .
Q. What are effective purification methods for tert-butoxycarbonyl-protected histidine derivatives?
- Methodological Answer : Purification strategies depend on the derivative’s polarity:
- Recrystallization : Use ethanol/water mixtures (70:30) for high-yield crystallization .
- Column chromatography : For impurities with similar polarity, employ gradient elution (e.g., chloroform/methanol 95:5 to 90:10) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve enantiomeric impurities .
Q. Which analytical techniques reliably characterize Boc-L-histidine purity and structural integrity?
- Methodological Answer :
- NMR : Confirm Boc group integration (δ 1.36 ppm, 9H singlet for tert-butyl) and imidazole proton signals (δ 7.0–8.5 ppm) .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values (e.g., C: 54.2%, H: 7.1%, N: 12.6%) .
- Melting point : Compare observed mp (162–166°C) with literature values to assess crystallinity .
- HPLC-MS : Monitor [M+H]+ ion at m/z 285.3 for degradation products (e.g., free histidine at m/z 155.2) .
Advanced Research Questions
Q. How does the tert-butoxycarbonyl group influence L-histidine’s coordination properties in metal-ligand complexes?
- Methodological Answer : The Boc group sterically hinders the imidazole ring, reducing its ability to coordinate transition metals (e.g., Cu²⁺, Zn²⁺). Experimental design:
- UV-Vis spectroscopy : Compare λmax shifts of metal complexes with Boc-L-histidine vs. unprotected histidine (e.g., Cu²⁺ d-d transitions at ~600 nm) .
- X-ray crystallography : Resolve structural changes in ligand geometry (e.g., distorted octahedral vs. tetrahedral coordination) .
- Stoichiometric titration : Use Job’s method to determine metal-to-ligand ratios under varying Boc protection levels .
Q. How can researchers resolve contradictory reports on Boc-L-histidine stability under acidic vs. basic conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate Boc-L-histidine in buffers (pH 2–12) at 37°C for 24 hours. Monitor decomposition via HPLC:
| pH | Major Decomposition Products |
|---|---|
| <3 | CO₂, tert-butanol, histidine |
| >10 | tert-butyloxazolidinone, NH₃ |
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. At pH 1.0, t₁/₂ ≈ 2 hours; at pH 7.4, t₁/₂ > 48 hours .
Q. What experimental designs assess Boc-L-histidine’s enzymatic stability against serum carnosinase?
- Methodological Answer :
- Enzyme kinetics : Incubate Boc-L-histidine (1–10 mM) with purified human serum carnosinase (0.1 U/mL) in Tris-HCl buffer (pH 7.4, 37°C). Quantify histidine release via LC-MS/MS over 0–60 minutes .
- Inhibitor studies : Add bestatin (1 mM) to distinguish carnosinase activity from nonspecific proteases .
- Computational modeling : Dock Boc-L-histidine into carnosinase’s active site (PDB: 4XZK) to identify steric clashes with the Boc group .
Q. How can computational approaches predict Boc-L-histidine’s reactivity in peptide coupling reactions?
- Methodological Answer :
- DFT calculations : Optimize Boc-L-histidine’s geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic sites (e.g., α-amino group vs. imidazole N) .
- Molecular dynamics (MD) : Simulate interactions with coupling agents (e.g., HBTU) in explicit solvent to assess activation energy barriers .
- QSPR models : Correlate coupling efficiency (yield %) with descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
